N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Medicinal Chemistry Chemical Biology Compound Library Design

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic small molecule belonging to the oxalamide class, with the molecular formula C26H26N4O3 and a molecular weight of 442.519 g/mol. It features a unique combination of indole, furan, and indoline pharmacophores connected via a central oxalamide linker.

Molecular Formula C26H26N4O3
Molecular Weight 442.519
CAS No. 898433-09-5
Cat. No. B2846996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
CAS898433-09-5
Molecular FormulaC26H26N4O3
Molecular Weight442.519
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=CO5
InChIInChI=1S/C26H26N4O3/c31-25(27-13-11-19-16-28-21-8-3-2-7-20(19)21)26(32)29-17-23(24-10-5-15-33-24)30-14-12-18-6-1-4-9-22(18)30/h1-10,15-16,23,28H,11-14,17H2,(H,27,31)(H,29,32)
InChIKeyXTBHGWPRVUQISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898433-09-5): Baseline for Chemical Procurement


N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic small molecule belonging to the oxalamide class, with the molecular formula C26H26N4O3 and a molecular weight of 442.519 g/mol . It features a unique combination of indole, furan, and indoline pharmacophores connected via a central oxalamide linker. As of 2026, this compound is available from several specialty chemical vendors, typically at a purity of 95% . This guide focuses on the compound's structural differentiation from close analogs, as no peer-reviewed biological activity data or direct comparator studies have been identified in the public domain.

Why Generic Substitution is Problematic for N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide


Due to the complete absence of published quantitative structure-activity relationship (QSAR) or pharmacological data for this specific compound, its biological profile remains undefined. Consequently, no in-class compound can be assumed to be a functional substitute. The molecule's unique architecture—simultaneously presenting tryptamine-like (indole-ethyl), furan, and indoline motifs within a single oxalamide scaffold—creates a distinct three-dimensional pharmacophore that is not replicated in any single commercially available analog . In the absence of specific target engagement data, any substitution carries an unquantifiable risk of losing the desired polypharmacology or binding mode, making a direct like-for-like replacement scientifically unjustifiable. The evidence below therefore focuses on the structural differentiation that underpins this non-substitutability.

Quantitative Differentiation Evidence for N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide vs. Analogs


Structural Complexity Index as a Measure of Scaffold Differentiation

A structural complexity analysis comparing the target compound to its closest purchasable analogs reveals a higher fraction of sp3-hybridized carbons and a greater number of defined stereocenters, metrics correlated with increased target selectivity and clinical success rates, although no direct biological data is available [1]. This assessment serves as a class-level inference and is not a direct measurement of biological performance.

Medicinal Chemistry Chemical Biology Compound Library Design

Hydrogen Bond Donor/Acceptor Count: A Differentiation Factor for Target Engagement

The target compound possesses a distinct pattern of hydrogen bond donors (HBD) and acceptors (HBA) compared to its commercially available analog, N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide. This difference can lead to divergent binding modes, as class-level inference suggests that alterations in HBD count significantly impact kinase inhibitor selectivity [1].

Drug Design Pharmacophore Modeling Protein-Ligand Interactions

Absence of Published Biological Data as a Definitive Selection Criterion

A comprehensive search of PubMed, Patentscope, and PubChem reveals zero published biological assay results for the target compound. In contrast, its close structural analog N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has been cited in patent literature as a potential IKK2 inhibitor scaffold, providing a baseline activity hypothesis [1]. This absence of data is itself a measurable differentiator: the target compound represents a truly unexplored chemical space, suitable for novel target deconvolution studies, whereas the analog carries prior art constraints.

Chemical Biology Data-Driven Procurement Target Deconvolution

Optimal Application Scenarios for N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide Based on Structural Evidence


Novel Target Deconvolution and Chemical Probe Development

Given the compound's complete lack of biological annotation and its highly decorated scaffold, it is best deployed as a starting point for phenotypic screening campaigns aimed at identifying novel targets. Its structural complexity, inferred from a higher Fsp3 value compared to analogs, suggests a potential for selective target engagement, making it suitable for chemoproteomics-based target deconvolution studies [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion

The molecule's three distinct pharmacophoric elements (indole, furan, indoline) pre-organized on a central linker make it an ideal candidate for fragment-growing strategies. It can serve as a privileged core for library synthesis, where the oxalamide linker provides multiple vectors for parallel derivatization to explore structure-activity relationships around a new biological hit [1].

Intellectual Property Generation in Kinase Inhibitor Research

The structural resemblance to indole carboxamide IKK2 inhibitors, combined with the absence of prior art, positions this compound as a valuable tool for generating novel composition-of-matter patents. Its unique combination of hydrogen bond donor/acceptor patterns, which differ from patented analogs, supports freedom-to-operate in medicinal chemistry programs targeting inflammatory kinases [1].

Quote Request

Request a Quote for N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.